![molecular formula C26H36O8 B13898003 6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cis Retinoyl b-D-glucuronide is a metabolite of the vitamin A analog 13-cis-retinoic acid. It is an endogenous compound found in human serum and has been shown to play a role in the metabolism and function of vitamin A.
準備方法
The synthesis of 13-cis Retinoyl b-D-glucuronide typically involves the reaction of 13-cis-retinoic acid with glucuronic acid derivatives. One common method includes the use of retinoyl fluoride and 3,6-glucuronolactone under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
化学反応の分析
13-cis Retinoyl b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 13-cis Retinoyl b-D-glucuronide can lead to the formation of 13-cis-4-oxoretinoyl-beta-glucuronide .
科学的研究の応用
13-cis Retinoyl b-D-glucuronide has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference compound for studying retinoid metabolism and function. In biology, it is used to investigate the role of retinoids in cellular processes and development. In medicine, it has been explored for its potential therapeutic applications, particularly in the treatment of skin disorders and certain types of cancer .
作用機序
The mechanism of action of 13-cis Retinoyl b-D-glucuronide involves its conversion to active retinoids, such as all-trans-retinoic acid, which then interact with nuclear retinoid receptors (RARs and RXRs). These receptors regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound’s biological effects are mediated through these molecular targets and pathways .
類似化合物との比較
13-cis Retinoyl b-D-glucuronide is similar to other retinoid compounds, such as all-trans-retinoyl glucuronide and 9-cis-retinoyl glucuronide. it is unique in its specific isomeric form and its distinct biological activity. Compared to all-trans-retinoyl glucuronide, 13-cis Retinoyl b-D-glucuronide has different binding properties and metabolic pathways, making it a valuable compound for studying retinoid biology .
特性
IUPAC Name |
6-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861917 |
Source


|
| Record name | O~15~-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

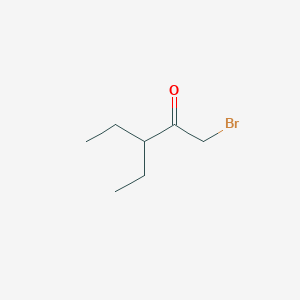

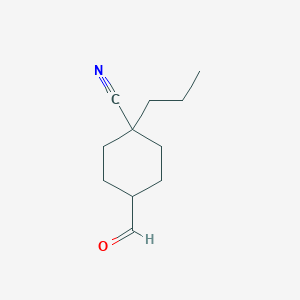
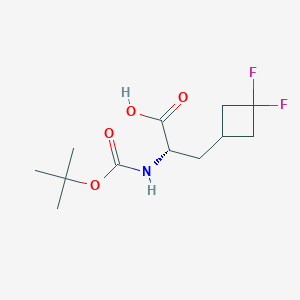
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
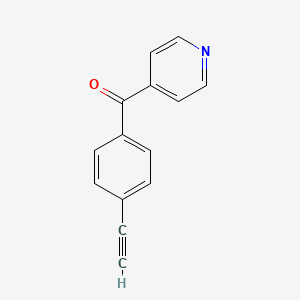
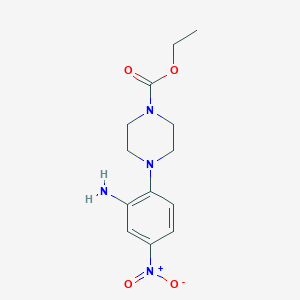
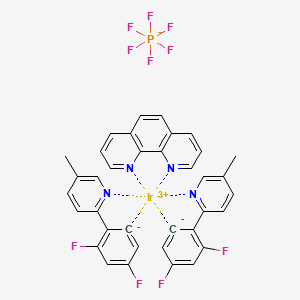
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


